molecular formula C11H16N4S2 B027149 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine CAS No. 19844-42-9

5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine

Cat. No. B027149
CAS RN: 19844-42-9
M. Wt: 268.4 g/mol
InChI Key: YRCCLOKRVDWOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention due to its potential applications in scientific research. This compound has a unique structure that makes it suitable for various research purposes, including drug discovery and development.

Mechanism Of Action

The mechanism of action of 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes, which are essential for the survival and growth of cancer cells. This inhibition leads to cell death and, therefore, makes it a potential candidate for cancer therapy.

Biochemical And Physiological Effects

Studies have shown that 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine has several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and inhibit the activity of certain enzymes. Additionally, it has been shown to have antifungal and antibacterial activity.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine in lab experiments is its unique structure, which makes it suitable for various research purposes. Additionally, it has been shown to exhibit antitumor, antifungal, and antibacterial activity, making it a potential candidate for drug discovery and development. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several potential future directions for research on 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine. One of the major directions is the development of new anticancer drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as antifungal and antibacterial therapy. Furthermore, studies on the toxicity and safety of this compound are needed to determine its potential use in clinical settings.
Conclusion:
In conclusion, 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine is a compound with significant potential for scientific research. Its unique structure and potential applications in drug discovery and development make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications in other areas of research.

Synthesis Methods

The synthesis of 5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine involves the reaction of hexylthiol with 2-aminothiazole in the presence of a base. The reaction is carried out in a solvent, such as dimethylformamide, at a temperature of around 100°C. The resulting product is purified using column chromatography to obtain a pure compound.

Scientific Research Applications

5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine has several potential applications in scientific research. One of the major applications is in drug discovery and development. This compound has been shown to exhibit antitumor activity and can be used as a lead compound in the development of new anticancer drugs. Additionally, it has been reported to have antifungal and antibacterial activity, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

19844-42-9

Product Name

5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine

Molecular Formula

C11H16N4S2

Molecular Weight

268.4 g/mol

IUPAC Name

2-hexylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H16N4S2/c1-2-3-4-5-6-16-11-14-8-7-13-10(12)15-9(8)17-11/h7H,2-6H2,1H3,(H2,12,13,15)

InChI Key

YRCCLOKRVDWOCR-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=CN=C(N=C2S1)N

Canonical SMILES

CCCCCCSC1=NC2=CN=C(N=C2S1)N

synonyms

5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine

Origin of Product

United States

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